

crystal structure of (3,5-Dichloro-4-ethoxyphenyl)boronic acid

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Compound of Interest

Compound Name: (3,5-Dichloro-4-ethoxyphenyl)boronic acid

Cat. No.: B1323009

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Technical Guide: (3,5-Dichloro-4-ethoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a publically available, experimentally determined crystal structure for **(3,5-Dichloro-4-ethoxyphenyl)boronic acid** has not been identified in open-access crystallographic databases. This guide, therefore, provides a summary of available chemical data, a representative synthetic protocol, and an overview of the potential biological activities and associated signaling pathways based on the broader class of substituted phenylboronic acids.

Compound Properties

(3,5-Dichloro-4-ethoxyphenyl)boronic acid is a halogenated aromatic boronic acid. While detailed experimental data is limited, the following properties have been compiled from chemical supplier information.

Property	Value
IUPAC Name	(3,5-Dichloro-4-ethoxyphenyl)boronic acid
CAS Number	1107604-10-3
Molecular Formula	C ₈ H ₉ BCl ₂ O ₃
Molecular Weight	234.88 g/mol
Physical Form	Solid (predicted)
Storage Temperature	Inert atmosphere, 2-8°C

Representative Experimental Protocol: Synthesis of a Substituted Phenylboronic Acid

The synthesis of substituted phenylboronic acids, such as the title compound, can typically be achieved through the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate, or via a Grignard reaction. Below is a generalized protocol based on common synthetic routes for similar compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Reaction Scheme:

Aryl-Halide → Organometallic Intermediate → Boronate Ester → Boronic Acid

Materials:

- Substituted Aryl Bromide (e.g., 1-bromo-3,5-dichloro-4-ethoxybenzene)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) or Magnesium (for Grignard)
- Triisopropyl borate
- 1 M Hydrochloric Acid (HCl)
- Anhydrous Magnesium Sulfate (MgSO₄)

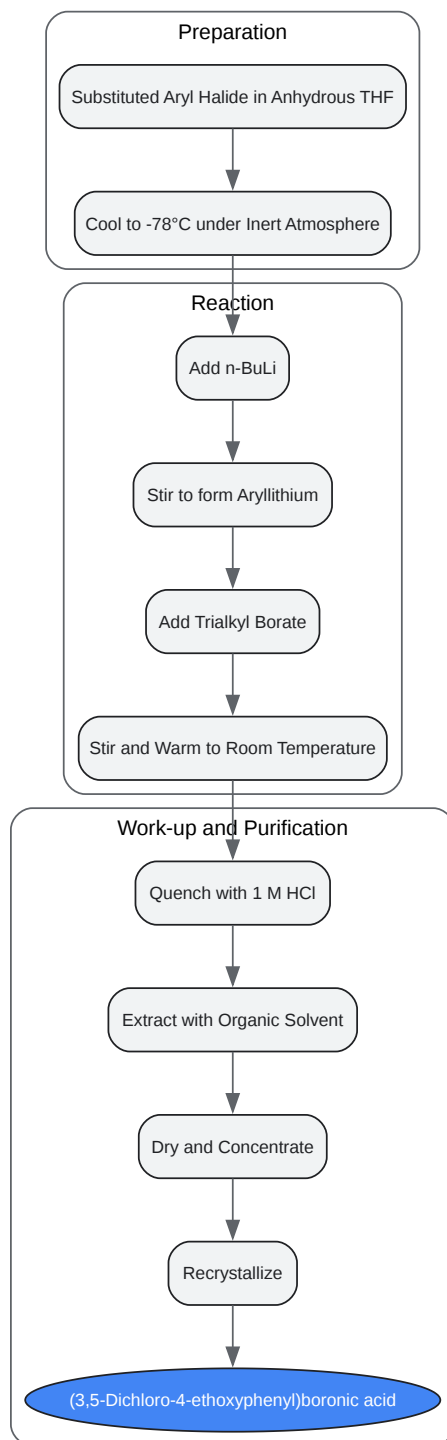
- Organic Solvents for extraction and purification (e.g., Diethyl ether, Hexane)

Procedure:

- **Formation of the Organometallic Intermediate:** A solution of the substituted aryl bromide in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., Argon or Nitrogen). To this, a solution of n-BuLi in hexanes is added dropwise, and the reaction is stirred for a specified time to ensure complete formation of the aryllithium species.
- **Borylation:** Triisopropyl borate is then added dropwise to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
- **Hydrolysis:** The reaction is quenched by the slow addition of 1 M HCl.
- **Extraction and Purification:** The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- **Crystallization:** The crude product is purified by recrystallization from an appropriate solvent system to yield the desired substituted phenylboronic acid.

Below is a diagram illustrating a generalized workflow for the synthesis of a substituted phenylboronic acid.

Generalized Synthesis Workflow for Substituted Phenylboronic Acids



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A generalized workflow for the synthesis of substituted phenylboronic acids.

Potential Biological Activity and Signaling Pathways

While specific studies on **(3,5-Dichloro-4-ethoxyphenyl)boronic acid** are not readily available, the broader class of phenylboronic acids has been investigated for various biological activities, particularly in the context of cancer research.

Inhibition of Cancer Cell Migration

Phenylboronic acids have been shown to be more potent inhibitors of cancer cell migration and viability compared to boric acid.[4][5][6] Studies on metastatic prostate cancer cells have indicated that phenylboronic acid can inhibit the function of pathways involving the Rho family of GTP-binding proteins, such as RhoA, Rac1, and Cdc42.[4][7] These proteins are key regulators of the actin cytoskeleton, and their inhibition can disrupt processes essential for cell motility, such as the formation of lamellipodia and filopodia, and actomyosin-based contractility. [8]

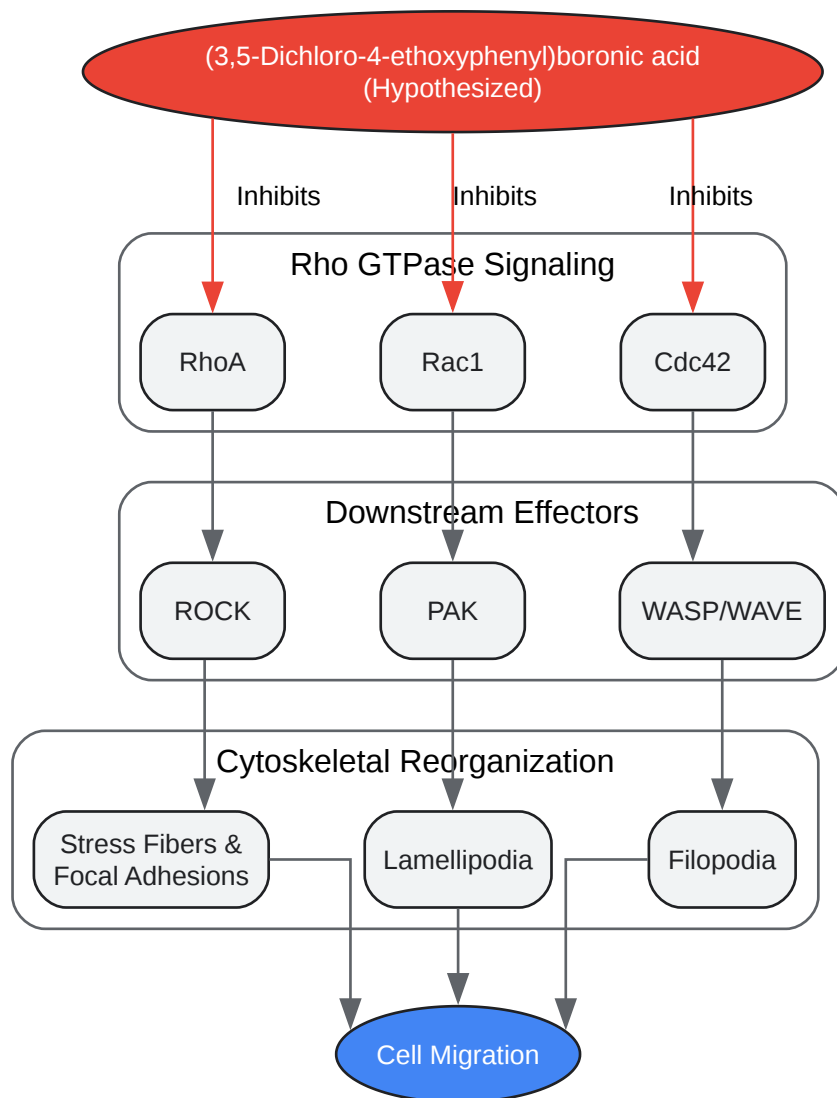
The inhibitory effects of phenylboronic acids on these signaling networks appear to be selective for cancer cells over non-tumorigenic cells, making them promising candidates for the development of novel anti-cancer therapeutics.[4][6][7]

Interaction with Cell Surface Glycans

Phenylboronic acids are known to interact with sialic acid residues that are often overexpressed on the surface of cancer cells.[9] This interaction can be exploited for targeted drug delivery and cancer cell imaging. The acidic tumor microenvironment can enhance the selective binding of phenylboronic acid to cancer cells, facilitating targeted therapeutic action. [7]

The diagram below illustrates the general signaling pathway of the Rho family of GTPases, which is a potential target of phenylboronic acids in the inhibition of cancer cell migration.

Potential Signaling Pathway Targeted by Phenylboronic Acids

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Potential inhibition of the Rho GTPase signaling pathway by phenylboronic acids.

Future Directions

The determination of the single-crystal X-ray structure of **(3,5-Dichloro-4-ethoxyphenyl)boronic acid** is a critical next step for a comprehensive understanding of its structure-activity relationship. Such data would provide valuable insights into its solid-state

packing, intermolecular interactions, and could aid in the rational design of novel derivatives with enhanced biological activity for drug development applications. Further research is also warranted to elucidate the specific molecular targets and signaling pathways modulated by this particular compound.

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